molecular formula C21H18N6O3S B2471553 N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-33-7

N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2471553
CAS No.: 872994-33-7
M. Wt: 434.47
InChI Key: HZAOQCOHFPBCQP-UHFFFAOYSA-N
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Description

N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c28-21(16-4-2-1-3-5-16)22-13-12-19-24-23-18-10-11-20(25-26(18)19)31-14-15-6-8-17(9-7-15)27(29)30/h1-11H,12-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAOQCOHFPBCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures are known to interact with different target receptors through hydrogen bond accepting and donating characteristics. This allows them to make specific interactions with different target receptors, which could lead to various biological effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities with potent ic50 values against various cell lines. This suggests that the compound could have a significant impact on cell viability and proliferation.

Action Environment

Similar compounds have been shown to be very thermostable, suggesting that they may retain their activity under a range of environmental conditions.

Biological Activity

N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N6O3SC_{21}H_{18}N_{6}O_{3}S, with a molecular weight of 434.5 g/mol. The presence of the triazole and pyridazine rings, along with the nitro-substituted benzylthio group, contributes to its unique reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of triazole and pyridazine compounds often demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria .
    Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
    Staphylococcus aureus1532
    Escherichia coli1816
    Pseudomonas aeruginosa1464
  • Anticancer Potential : The compound's structure suggests potential interactions with molecular targets involved in cancer progression. Similar compounds have been reported to exhibit cytotoxic effects on various cancer cell lines . The mechanism may involve the inhibition of specific enzymes or receptors that are critical for tumor growth.
  • Antifungal Activity : Some studies have evaluated the antifungal properties of related compounds. For instance, derivatives of triazoles have shown activity against fungi such as Candida albicans and Aspergillus niger, indicating that this compound may also possess similar antifungal capabilities .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole derivatives, a compound structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics like streptomycin .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis in cancer cells at concentrations that did not affect normal cells significantly .

Conclusions and Future Directions

This compound shows significant promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Further research is necessary to elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use.

Continued investigation into similar compounds may yield new insights into their biological activities and lead to the development of novel therapeutic agents targeting various diseases.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide possess activity against various bacterial strains and fungi. For instance:

  • Study Reference : A study demonstrated that triazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Notable findings include:

  • Case Study : Research showed that triazole-based compounds could inhibit the proliferation of cancer cell lines through various mechanisms, including the modulation of apoptosis pathways .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines:

  • Research Insight : A study indicated that triazoles could reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .

The biological profile of this compound suggests it may act on various biological targets:

Biological ActivityMethodologyKey Findings
AntimicrobialDisc diffusion assayEffective against multiple bacterial strains
AnticancerMTT assayInhibits proliferation of cancer cell lines
Anti-inflammatoryELISAReduces levels of TNF-alpha and IL-6

Q & A

Q. Q1. What are the key steps in synthesizing N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide?

Methodological Answer: The synthesis typically involves:

Cyclization to form the triazolopyridazine core using precursors like pyridazine derivatives under reflux conditions .

Thioether linkage formation between the triazolopyridazine and 4-nitrobenzyl groups via nucleophilic substitution, often requiring catalysts like K₂CO₃ or DMF as a solvent .

Amide coupling to attach the benzamide moiety using coupling agents such as EDC/HOBt .

Purification via HPLC or column chromatography to isolate the final compound .

Q. Q2. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve synthetic byproducts .

Advanced Synthesis Challenges

Q. Q3. How can researchers optimize reaction yields and purity for this compound?

Methodological Answer: Strategies include:

  • Solvent and Catalyst Screening : Testing polar aprotic solvents (e.g., DMSO, DMF) and catalysts (e.g., Pd/C for coupling reactions) .
  • Temperature Control : Reflux conditions for cyclization (80–120°C) and lower temperatures for sensitive steps .
  • Computational Reaction Design : Using quantum chemical calculations (e.g., DFT) to predict transition states and optimize pathways .

Biological Activity and Mechanism

Q. Q4. What in vitro assays are recommended to study its biological activity?

Methodological Answer:

  • Kinase/Protease Inhibition Assays : Fluorescence-based or radiometric assays to screen for enzyme inhibition .
  • Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines .
  • Target Identification : CRISPR-Cas9 knockout libraries or thermal shift assays to identify binding partners .

Q. Q5. How should researchers address contradictory activity data across studies?

Methodological Answer:

  • Replicate Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum content) .
  • Orthogonal Validation : Combine enzymatic assays with cellular uptake studies (LC-MS) to rule out bioavailability issues .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with proposed targets (e.g., kinases) .

Structure-Activity Relationships (SAR)

Q. Q6. What functional group modifications enhance potency or selectivity?

Methodological Answer:

  • Nitrobenzyl Thioether Replacement : Test halogenated (e.g., Cl, F) or methylsulfonyl variants to modulate electron-withdrawing effects .
  • Benzamide Substitutions : Introduce para-methoxy or ortho-fluoro groups to improve lipophilicity and target binding .
  • Systematic SAR Libraries : Synthesize analogs with incremental changes and evaluate IC₅₀ shifts .

Computational and Analytical Challenges

Q. Q7. How can computational methods aid in designing derivatives?

Methodological Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for novel synthetic routes .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors using MOE or Phase .
  • ADME Prediction : Tools like SwissADME to prioritize compounds with favorable pharmacokinetics .

Q. Q8. What advanced techniques resolve ambiguities in NMR/MS data?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the triazolopyridazine core .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to track nitrogen/carbon environments .
  • Ion Mobility-MS : Differentiate isobaric impurities in complex mixtures .

Stability and Formulation

Q. Q9. How should the compound be stored to maintain stability?

Methodological Answer:

  • Light/Temperature Control : Store in amber vials at –20°C to prevent nitro group degradation .
  • Lyophilization : For long-term storage, lyophilize in inert buffers (e.g., PBS) .
  • Stability Monitoring : Regular HPLC analysis to detect decomposition .

In Vivo and Toxicity Studies

Q. Q10. What strategies improve bioavailability for in vivo testing?

Methodological Answer:

  • Prodrug Design : Mask polar groups (e.g., nitro to amine) for enhanced absorption .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase solubility .
  • Pharmacokinetic Profiling : LC-MS/MS to monitor plasma half-life and tissue distribution .

Q. Q11. How can in silico models predict toxicity early in development?

Methodological Answer:

  • QSAR Models : Tools like ProTox-II or Derek Nexus to flag hepatotoxic or mutagenic motifs .
  • CYP450 Inhibition Screening : Molecular docking with cytochrome P450 isoforms to predict drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.